molecular formula C29H46O7 B1665195 Ajugasteron B CAS No. 21490-21-1

Ajugasteron B

Cat. No. B1665195
CAS RN: 21490-21-1
M. Wt: 506.7 g/mol
InChI Key: ODENAQIZHMFEAO-BQBPTSSQSA-N
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Description

Ajugasteron B is a biochemical and a potent bioactive compound . It has the chemical formula C29H46O7 .


Molecular Structure Analysis

The molecular structure of Ajugasteron B is determined by its chemical formula, C29H46O7 . Its exact mass is 506.3244 and its molecular weight is 506.68 . The elemental composition of Ajugasteron B is Carbon: 68.75%, Hydrogen: 9.15%, and Oxygen: 22.10% .

Scientific Research Applications

Ethnopharmacological Relevance and Chemistry

Ajugasteron B, as part of the Ajuga genus, has been utilized in traditional medicine for various ailments, including diabetes, rheumatism, cancer, and cardiovascular disorders. The chemical characterization of compounds from Ajuga species, including Ajugasteron B, shows they belong to classes such as steroids and flavonoids. These compounds exhibit diverse pharmacological activities like antidiabetic, antioxidant, and anti-hypercholesterolemia effects (Bouyahya et al., 2020).

Pharmacological Properties and Potential Applications

Ajugasteron B is identified in the Ajuga genus, which has shown significant antitumor activity and can modulate supportive processes for cancer cell development. The plant extracts demonstrate strong inhibitory actions on inflammatory proteins and exhibit oxidative stress modulatory effects in cancer cell lines (Rauca et al., 2019).

Biological Activity in Agriculture

Ajugasteron B, as a phytoecdysteroid, plays a role in agricultural pest management. It exhibits significant efficacy against major agricultural pests, such as the sweetpotato whitefly and the persea mite. These natural compounds from Ajuga iva have been shown to reduce fecundity, fertility, and survival of these pests, suggesting their potential as environmentally friendly control agents (Aly et al., 2011).

Safety And Hazards

According to the Material Safety Data Sheet (MSDS) for Ajugasteron B, it is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3-dihydroxy-6-(hydroxymethyl)hept-6-en-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODENAQIZHMFEAO-BQBPTSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ajugasteron B

CAS RN

21490-21-1
Record name Ajugasteron B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Peng, F Shahidi - Journal of Food Bioactives, 2022 - isnff-jfb.com
Chaga mushroom is a black perennial fungus that usually parasites on adult birch tree trunks. It has been conventionally used as a health-promoting supplement and nutraceutical in …
Number of citations: 3 www.isnff-jfb.com
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Number of citations: 0

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